(R)-苯偶姻

描述

Synthesis Analysis

The synthesis of (R)-benzoin and its derivatives involves several methods, including the classical benzoin condensation of aromatic aldehydes in the presence of cyanide ions or N-heterocyclic carbenes as catalysts. Recent studies have focused on enantioselective synthesis, employing enzymes or modified catalysts to achieve high optical purity and yield. For instance, benzaldehyde lyase (BAL)-catalyzed C−C bond formation offers a preparative scale production of (R)-benzoin with high chemical yield and optical purity from aromatic aldehydes and acetaldehyde in mixed aqueous solutions (Demir et al., 2002). Additionally, modified chiral triazolium salts have been used for the enantioselective benzoin cyclization of enolizable keto-aldehydes, leading to the synthesis of complex natural products (Takikawa & Suzuki, 2007).

Molecular Structure Analysis

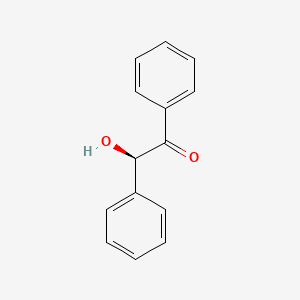

The molecular structure of (R)-benzoin has been characterized by various spectroscopic techniques, revealing its distinct alpha-hydroxy ketone framework with a stereocenter. Advanced synthesis techniques have enabled the preparation of (R)-benzoin with specific isotopic labeling, providing insights into its structural and electronic properties. For example, asymmetric synthesis methods have produced (R)-benzoin derivatives labeled with carbon-13 and nitrogen-15, facilitating detailed structural investigations (Aoyagi et al., 2001).

Chemical Reactions and Properties

(R)-benzoin participates in a variety of chemical reactions, leveraging its functional groups for further transformations. It can undergo oxidation, reduction, and nucleophilic addition reactions, among others. The enantioselective synthesis of (R)-benzoin in supercritical carbon dioxide has been optimized, highlighting its applications in green chemistry (Çelebi et al., 2008). Moreover, its role in catalytic intramolecular crossed aldehyde-ketone benzoin reactions showcases its utility in constructing complex molecular architectures (Hachisu et al., 2003).

Physical Properties Analysis

The physical properties of (R)-benzoin, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical processes. Theoretical and experimental studies have provided detailed insights into these properties, enabling the effective utilization of (R)-benzoin in various chemical and industrial applications. For instance, the molecular structure and electronic properties of a benzoin monomer have been extensively studied, revealing its potential for use in photovoltaic devices (ÖZTÜRK KİRAZ et al., 2019).

Chemical Properties Analysis

The chemical properties of (R)-benzoin, including its reactivity and stability under different conditions, are essential for its application in synthesis and material science. Studies have explored its reactivity in various organic reactions, highlighting its versatility as a precursor and intermediate. The benzoin condensation reaction, one of the oldest known organic reactions, exemplifies its fundamental role in organic chemistry and material science (Alrayyani & Miljanić, 2018).

科学研究应用

纳米材料合成和环境应用:(R)-苯偶姻已用作生产还原氧化石墨烯纳米片及其与金的纳米复合材料的还原剂。这种材料在环境应用中表现出巨大的潜力,例如从水中去除染料,对亚甲蓝的吸附容量为 338.65 mg/g。它还显示出类过氧化物酶活性,可用于各种生化应用中 (Dutta、Sarkar、Ray 和 Pal,2013)。

化学合成和优化:已经对超临界二氧化碳中苯偶姻的对映选择性合成进行了研究,这是一个生产生物活性化合物的重要过程。优化此过程,例如调整温度、压力和 pH 值,可以提高合成手性苯偶姻的对映体过量,这在化学和药学中都有应用 (Çelebi、Yıldız、Demir 和 Çalımlı,2008)。

立体选择性合成中的生物催化:使用苯甲醛裂合酶合成了 (R)-苯偶姻和 (R)-2-羟基丙基苯甲酮衍生物,展示了该酶在立体选择性合成中的潜力。这种方法因其高化学产率和光学纯度而著称,使其在不对称合成领域具有价值 (Demir 等,2002)。

药理学和皮肤病学:苯偶姻及其衍生物已用于皮肤病学。例如,安息香酊已被用作防腐剂、消炎剂和皮肤硬化剂,可用于治疗各种皮肤病。然而,它也与一些副作用有关,如接触性皮炎 (Manvi,2017)。

有机合成中的光催化:已经研究了使用改性光催化剂(如 g-C3N4)将苯偶姻光催化氧化生成苯甲酸。这个过程涉及光驱动的串联选择性氧化和 C-C 偶联,对于苯偶姻及其衍生物的绿色合成具有重要意义 (Sun、Jiang、Zhang 和 Wang,2018)。

神经外科应用:苯偶姻已用于神经外科以预防和治疗并发症,例如脑脊液 (CSF) 泄漏和伤口感染。它的特性使其成为各种外科手术中的宝贵工具 (Marino Júnior,1979)。

属性

IUPAC Name |

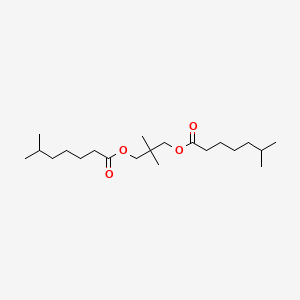

(2R)-2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904524 | |

| Record name | (-)-Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5928-66-5 | |

| Record name | Benzoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKM6YU2C5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-benzoin?

A1: (R)-Benzoin has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol.

Q2: Are there any characteristic spectroscopic data for (R)-benzoin?

A2: Yes, (R)-benzoin exhibits distinct peaks in infrared (IR) spectroscopy, particularly for its hydroxyl (O-H) and carbonyl (C=O) groups. These peaks can shift upon hydrogen bonding with other molecules, providing insights into its interactions. []

Q3: How is (R)-benzoin produced using biocatalytic methods?

A3: (R)-Benzoin can be synthesized through an enzymatic benzoin condensation reaction catalyzed by enzymes like benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD). [, , , , ]

Q4: Can you explain the role of benzaldehyde lyase (BAL) in (R)-benzoin synthesis?

A4: BAL, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the stereoselective carboligation of two benzaldehyde molecules to yield (R)-benzoin. This enzymatic reaction is highly valuable for synthesizing optically active (R)-benzoin and its derivatives. [, , , ]

Q5: What is the significance of the stereoselectivity of BAL in (R)-benzoin synthesis?

A5: BAL demonstrates strict R-specificity, ensuring the exclusive production of the (R)-enantiomer of benzoin. This is crucial for applications where the specific stereoisomer is required, such as in pharmaceutical synthesis. [, ]

Q6: How does the substrate specificity of BAL impact its applications?

A7: BAL exhibits a broad substrate range, accepting various aromatic aldehydes as substrates for the benzoin condensation reaction. This versatility makes BAL a valuable tool for synthesizing a wide array of chiral 2-hydroxy ketones, expanding its potential applications in organic synthesis. []

Q7: How can the activity and stability of BAL be enhanced for biocatalytic applications?

A8: Immobilization of BAL on solid supports like magnetic nanoparticles can improve its stability and enable reusability in biocatalytic reactions. This approach has been successfully demonstrated for the synthesis of (R)-benzoin and other chiral compounds. [, , , ]

Q8: How does the use of whole-cell biocatalysts compare to isolated enzymes for (R)-benzoin synthesis?

A9: Employing whole-cell biocatalysts, such as engineered E. coli strains expressing BAL, offers several advantages. These include simplified reaction setups, cost-effectiveness, and the ability to conduct reactions in environmentally friendly microaqueous systems, making the process more sustainable. [, , ]

Q9: How have computational methods contributed to understanding the mechanism of BAL?

A10: Density functional theory (DFT) calculations have provided insights into the catalytic mechanism of BAL, highlighting the roles of specific amino acid residues and the THDP cofactor in substrate binding, intermediate stabilization, and product formation. [, ]

Q10: How can molecular modeling be used to improve the performance of BAL?

A11: Molecular modeling techniques facilitate the rational design of BAL variants with enhanced thermostability and altered substrate specificity, expanding the enzyme's applicability in biocatalysis. []

Q11: How do structural modifications of (R)-benzoin impact its interaction with BAL?

A12: The presence of bulky substituents on the aromatic rings of benzoin can affect its binding affinity and reaction rate with BAL. Understanding these structure-activity relationships is crucial for designing efficient biocatalytic processes and predicting enzyme selectivity. []

Q12: Are there any strategies for improving the stability of (R)-benzoin in different environments?

A14: While (R)-benzoin itself might not require extensive stabilization strategies, formulating it with appropriate excipients could be explored if specific stability issues arise in particular applications. []

Q13: What analytical methods are used to monitor the enzymatic synthesis of (R)-benzoin?

A15: High-performance liquid chromatography (HPLC) is commonly employed to monitor the conversion of starting materials to (R)-benzoin, analyze product purity, and determine enantiomeric excess. [, ]

Q14: What are some historical milestones in research related to (R)-benzoin and BAL?

A16: The discovery of BAL and its ability to catalyze the stereoselective synthesis of (R)-benzoin marked a significant milestone. Subsequent research has focused on understanding the enzyme's mechanism, expanding its substrate scope, and developing efficient biocatalytic processes. [, ]

Q15: What are some examples of cross-disciplinary applications of (R)-benzoin research?

A17: The research on (R)-benzoin and BAL spans various disciplines, including biochemistry, enzymology, organic chemistry, and biotechnology. These synergistic efforts have led to advancements in biocatalytic synthesis, enzyme engineering, and the development of sustainable chemical processes. []

Q16: Are there any viable alternatives to enzymatic synthesis for producing (R)-benzoin?

A18: While chemical methods exist, they often lack the high enantioselectivity of enzymatic approaches. Therefore, exploring alternative enzymatic routes using different enzymes or engineered variants remains a focus for efficient and sustainable (R)-benzoin production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)

![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)

![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)

![N-[(phenacylamino)-sulfanylidenemethyl]cyclohexanecarboxamide](/img/structure/B1223139.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)

![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)